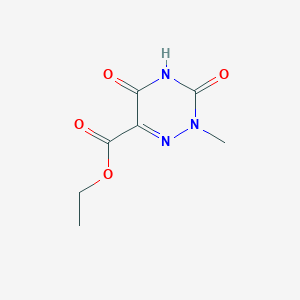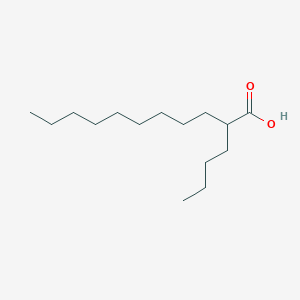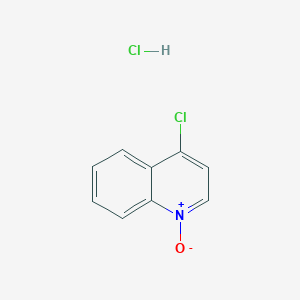![molecular formula C16H13ClN2O3 B3055749 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline CAS No. 666731-22-2](/img/structure/B3055749.png)
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline
Descripción general
Descripción
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted pyridyl group and two methoxy groups attached to the quinoline ring system.
Aplicaciones Científicas De Investigación
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its structural similarity to other quinoline-based antimalarials.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 6-chloropyridin-3-yl derivatives, have been used in the synthesis of various pharmaceuticals . The specific role of these targets would depend on the context of the pharmaceutical application.
Mode of Action
The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound .
Biochemical Pathways
Based on the compound’s structure, it might be involved in pathways related to pyridine metabolism or pathways that involve its targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects would likely be related to the function of the compound’s targets and could include changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline. These factors could include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3-pyridyl alcohol and 6,7-dimethoxyquinoline.
Formation of Pyridyl Ether: The 6-chloro-3-pyridyl alcohol is reacted with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with 6,7-dimethoxyquinoline to form the pyridyl ether linkage.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent that also contains a quinoline ring.
Quinine: Another antimalarial compound with a quinoline core.
Uniqueness
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is unique due to the presence of both a chloro-substituted pyridyl group and two methoxy groups on the quinoline ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
4-(6-chloropyridin-3-yl)oxy-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKBXUMRCVQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630334 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666731-22-2 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
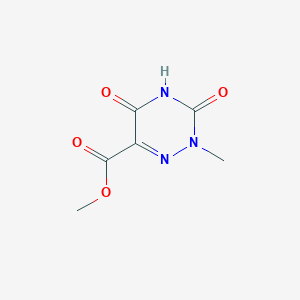
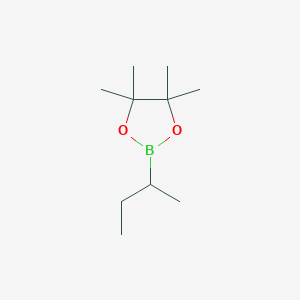

![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)
